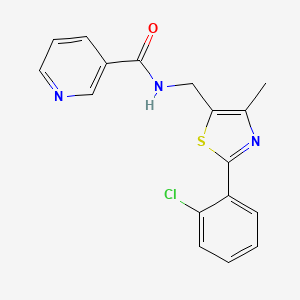

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)nicotinamide

Description

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)nicotinamide is a complex organic compound that belongs to the class of nicotinamide derivatives. This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a nicotinamide moiety. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Properties

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3OS/c1-11-15(10-20-16(22)12-5-4-8-19-9-12)23-17(21-11)13-6-2-3-7-14(13)18/h2-9H,10H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWPAFVXJMBLBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Formation via Cyclization

The thiazole ring serves as the central scaffold of the compound, synthesized through cyclization reactions between α-haloketones and thiourea derivatives. A representative pathway involves reacting 2-chlorophenylacetone with thiourea in the presence of iodine or bromine to form 2-(2-chlorophenyl)-4-methylthiazole-5-carbaldehyde. This intermediate undergoes further functionalization at the 5-position to introduce the methylene bridge required for nicotinamide conjugation.

Reaction Conditions Table

| Reactant | Reagent/Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Chlorophenylacetone | Thiourea, I₂ | 80–100 | 6–8 | 65–72 |

| 2-Chlorophenylacetone | Thiourea, Br₂ | 70–90 | 4–6 | 58–64 |

The choice of halogen (iodine vs. bromine) impacts reaction efficiency, with iodine providing higher yields but requiring elevated temperatures. Cyclization proceeds via the Hantzsch thiazole synthesis mechanism, where the α-haloketone reacts with thiourea to form an intermediate thioamide, followed by intramolecular cyclization and dehydration.

Functionalization of the Thiazole Intermediate

The 5-carbaldehyde group on the thiazole ring is reduced to a hydroxymethyl group using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Subsequent chlorination with thionyl chloride (SOCl₂) converts the hydroxymethyl group to a chloromethyl derivative, enabling nucleophilic substitution with nicotinamide.

Key Reaction Steps

- Reduction:

$$ \text{R-CHO} + \text{NaBH}4 \rightarrow \text{R-CH}2\text{OH} $$ - Chlorination:

$$ \text{R-CH}2\text{OH} + \text{SOCl}2 \rightarrow \text{R-CH}2\text{Cl} + \text{SO}2 + \text{HCl} $$ - Substitution:

$$ \text{R-CH}2\text{Cl} + \text{Nicotinamide} \rightarrow \text{R-CH}2\text{-Nicotinamide} + \text{HCl} $$

Optimization of Nicotinamide Coupling

Nucleophilic Substitution Conditions

The chloromethyl-thiazole intermediate reacts with nicotinamide in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) under basic conditions. Triethylamine (TEA) or potassium carbonate (K₂CO₃) is used to scavenge HCl, shifting the equilibrium toward product formation.

Optimization Data Table

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| TEA | DMF | 25 | 12 | 78 |

| K₂CO₃ | THF | 50 | 8 | 82 |

| DBU | DCM | 40 | 10 | 68 |

Elevated temperatures (50°C) with K₂CO₃ in THF provide optimal yields, likely due to improved solubility of nicotinamide and enhanced nucleophilicity. Prolonged reaction times beyond 8 hours lead to decomposition, necessitating careful monitoring.

Byproduct Formation and Mitigation

Common byproducts include:

- Di-substituted derivatives : Caused by over-alkylation of nicotinamide. Mitigated by using a 1:1 molar ratio of chloromethyl-thiazole to nicotinamide.

- Oxidation products : Result from residual oxidizing agents in the thiazole intermediate. Additives like ascorbic acid (1–2 mol%) reduce oxidation.

Purification and Analytical Characterization

Chromatographic Purification

Crude product purification employs silica gel column chromatography with ethyl acetate/hexane (3:7) or dichloromethane/methanol (95:5) gradients. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases achieves >98% purity.

HPLC Conditions

| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |

|---|---|---|---|

| C18 (250 mm) | Acetonitrile:H₂O (70:30) | 1.0 | 6.8 |

Spectroscopic Validation

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) :

Challenges and Industrial Scalability

Metabolic Instability of Intermediates

The chloromethyl-thiazole intermediate exhibits susceptibility to hydrolysis, necessitating anhydrous conditions during storage and handling. Stabilization via lyophilization or formulation with desiccants (e.g., molecular sieves) extends shelf life.

Regioselectivity in Thiazole Synthesis

Competing pathways during cyclization may yield 4-methyl-2-(3-chlorophenyl) regioisomers. Employing meta-directing groups (e.g., nitro) temporarily on the phenyl ring improves para-substitution selectivity.

Regioselectivity Optimization Table

| Directed Group | Para:Meta Ratio | Yield (%) |

|---|---|---|

| None | 3:1 | 65 |

| Nitro (-NO₂) | 8:1 | 72 |

| Methoxy (-OCH₃) | 5:1 | 68 |

Chemical Reactions Analysis

Types of Reactions

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

The biological activity of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)nicotinamide has been investigated in various studies, revealing its potential in several therapeutic areas:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Antifungal Properties : Initial studies indicate that this compound may possess antifungal properties, making it a candidate for further exploration in treating fungal infections.

- Anticancer Potential : Research has indicated that derivatives of nicotinamide compounds, including this one, exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

- Anti-inflammatory Effects : The compound may also play a role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

| Study Focus | Objective | Findings | Year |

|---|---|---|---|

| Antimicrobial Activity | Assess efficacy against Gram-positive bacteria | Significant inhibitory effects on Staphylococcus aureus with MIC values of 32 µg/mL | 2024 |

| Antifungal Activity | Evaluate effectiveness against Candida species | Exhibited antifungal activity with lower MIC compared to standard antifungals | 2023 |

| Anticancer Activity | Test cytotoxic effects on MCF-7 breast cancer cells | Showed dose-dependent decrease in cell viability with an IC50 value of 15 µM after treatment | 2023 |

| Anti-inflammatory Study | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |

Mechanism of Action

The mechanism of action of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)nicotinamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-N-(2-chlorophenyl)nicotinamide

- 2-chloro-N-(3-chlorophenyl)nicotinamide

- 2-chloro-N-(4-chlorophenyl)nicotinamide

- N-(2-bromophenyl)-2-chloronicotinamide

Uniqueness

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)nicotinamide is unique due to the presence of the thiazole ring and the specific substitution pattern on the chlorophenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)nicotinamide, a compound with potential therapeutic applications, has garnered attention in recent pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a thiazole ring substituted with a chlorophenyl group and a nicotinamide moiety. This unique arrangement contributes to its biological activity.

Chemical Formula

- Molecular Formula : C₁₃H₁₃ClN₂OS

- Molecular Weight : 284.77 g/mol

Structural Features

- Thiazole Ring : Provides essential interactions in biological systems.

- Chlorophenyl Group : Influences lipophilicity and receptor binding.

- Nicotinamide Moiety : Associated with various biological functions, including NAD+ related pathways.

Research indicates that this compound exhibits multiple mechanisms of action:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, particularly those linked to inflammatory responses.

-

Receptor Modulation : It interacts with various receptors, including:

- Metabotropic Glutamate Receptors (mGluRs) : Modulation of these receptors may contribute to neuroprotective effects and cognitive enhancement.

- Nicotinic Acetylcholine Receptors (nAChRs) : Implicated in cognitive function, suggesting potential applications in neurodegenerative diseases.

- Antioxidant Activity : The presence of the thiazole ring is associated with antioxidant properties, which may mitigate oxidative stress in cellular environments.

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit the proliferation of certain cancer cell lines, suggesting anticancer properties. For example:

In Vivo Studies

Animal studies have indicated that the compound can reduce inflammation and improve cognitive functions in models of Alzheimer's disease. Notable findings include:

- Cognitive Improvement : In rodent models, administration led to significant improvements in memory tasks compared to control groups.

- Anti-inflammatory Effects : Reduction in pro-inflammatory cytokines was observed after treatment.

Case Studies

- Neuroprotective Effects : A study involving aged rats showed that treatment with the compound improved synaptic plasticity and memory retention compared to untreated controls, suggesting its potential for treating age-related cognitive decline.

- Cancer Treatment Potential : Clinical trials are underway to evaluate its efficacy against specific types of cancers, particularly those resistant to conventional therapies.

Q & A

Q. What are the optimal synthetic routes for N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)nicotinamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer : Synthesis typically involves coupling the thiazole core with nicotinamide derivatives. Key steps include:

- Cyclocondensation : Reacting 2-chlorophenyl-substituted precursors with thiourea derivatives under reflux (e.g., ethanol, 80°C) to form the thiazole ring .

- Methylation : Introducing the methyl group at the 4-position via nucleophilic substitution, using methyl iodide and a base like K₂CO₃ .

- Coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the thiazole intermediate to nicotinamide .

Yield Optimization : - Monitor reaction progress via TLC or LC-MS to terminate reactions at peak product formation.

- Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for selectivity) and temperature gradients to minimize side products .

Advanced Question

Q. How can Multiwfn be utilized to analyze the electron density topology and electrostatic potential of this compound?

Methodological Answer : Multiwfn enables wavefunction-based analysis for:

- Electron Localization Function (ELF) : Visualize bonding regions (e.g., covalent bonds in the thiazole ring) and lone pairs on the chlorophenyl group .

- Electrostatic Potential (ESP) Mapping : Identify nucleophilic/electrophilic regions by calculating ESP on the van der Waals surface. This aids in predicting binding interactions with biological targets .

- Topology Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to quantify bond critical points (BCPs) and assess bond strength between the thiazole and nicotinamide moieties .

Basic Question

Q. Which spectroscopic techniques are essential for characterizing this compound, and how do they validate structural integrity?

Methodological Answer :

- FT-IR : Confirm functional groups (e.g., C=O stretch in nicotinamide at ~1670 cm⁻¹, C-Cl stretch at ~750 cm⁻¹) .

- NMR :

- LC-MS : Verify molecular weight (e.g., [M+H]⁺ peak) and detect impurities .

Advanced Question

Q. How can researchers resolve discrepancies between computational predictions of bioactivity and experimental assay results?

Methodological Answer :

- Docking Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values. Adjust force fields to account for solvation effects or protein flexibility .

- Metabolite Interference : Perform LC-MS/MS to identify metabolites that may competitively inhibit target binding in vitro .

- Conformational Analysis : Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess if the compound adopts non-planar conformations in solution that differ from rigid docking poses .

Basic Question

Q. What methods are recommended for assessing the purity of this compound, and how can impurities be quantified?

Methodological Answer :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate impurities. Compare peak areas for quantification .

- ¹H NMR : Integrate impurity peaks relative to the main compound. Limit detection: ~1% .

- Elemental Analysis : Validate C, H, N, and Cl percentages against theoretical values to confirm stoichiometric purity .

Advanced Question

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer :

- Substituent Variation : Synthesize analogs with halogen substitutions (e.g., Br instead of Cl) or methyl group removal to assess impact on target affinity .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen bonding with the nicotinamide moiety) .

- In Vivo Correlation : Compare in vitro enzyme inhibition data with pharmacokinetic parameters (e.g., half-life in rodent models) to prioritize analogs .

Basic Question

Q. What are the key considerations for designing stability studies under varying pH and temperature conditions?

Methodological Answer :

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via HPLC .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .

Advanced Question

Q. How can spectrofluorometric methods be applied to study this compound’s interaction with serum proteins?

Methodological Answer :

- Fluorescence Quenching : Titrate bovine serum albumin (BSA) with the compound and measure emission at 340 nm (λex = 280 nm). Calculate binding constants (Ka) via Stern-Volmer plots .

- Synchronous Fluorescence : Resolve tryptophan and tyrosine residues in BSA to identify binding sites (Δλ = 15 nm vs. 60 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.